Methyl aminolevulinate is an important compound derived from 5-aminolevulinic acid, which serves as a precursor in the biosynthesis of tetrapyrrole compounds, including heme and chlorophyll. This compound has garnered attention in various fields, particularly in medicine for photodynamic therapy and in agriculture as a plant growth enhancer. Methyl aminolevulinate is classified under amino acid derivatives, specifically as an ester of 5-aminolevulinic acid.
Methyl aminolevulinate is synthesized from 5-aminolevulinic acid through esterification processes. It can be derived from natural sources such as certain bacteria, or produced synthetically via chemical methods. The classification of methyl aminolevulinate falls under organic compounds, specifically aliphatic amines and esters.
The synthesis of methyl aminolevulinate typically involves the esterification of 5-aminolevulinic acid with methanol. Various methods have been explored for this process:
The synthesis process typically involves controlling reaction conditions such as temperature, pH, and the molar ratios of reactants to maximize yield and purity. For example, using molecular sieves can significantly improve the efficiency of the esterification reaction by removing water produced during the process .
Methyl aminolevulinate has a molecular formula of C₇H₁₃N₃O₃ and a molar mass of approximately 173.20 g/mol. Its structure consists of an aminolevulinic acid backbone with a methyl ester group attached to the carboxylic acid functional group.
Methyl aminolevulinate participates in several chemical reactions:
The activation mechanism in photodynamic therapy involves the absorption of light at specific wavelengths (typically around 400-700 nm), leading to the formation of singlet oxygen that induces cytotoxic effects on targeted tissues .
The mechanism by which methyl aminolevulinate exerts its effects primarily revolves around its role in photodynamic therapy:
Methyl aminolevulinate has significant applications in various fields:
Methyl aminolevulinate (MAL), chemically designated as methyl 5-amino-4-oxopentanoate, is a small molecule ester derivative of 5-aminolevulinic acid (ALA) with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol [1] [8]. Its hydrochloride salt form (C₆H₁₂ClNO₃; MW: 181.62 g/mol) is utilized in topical formulations to enhance stability [5] [10]. Structurally, MAL features:
Prodrug Conversion: MAL acts as a prodrug hydrolyzed by intracellular nonspecific esterases into ALA, bypassing the rate-limiting ALA synthase step in heme biosynthesis [3] [10]. This conversion occurs more rapidly in metabolically active cells (e.g., tumor cells), facilitating targeted activation [7].
Chemical Stability: MAL dimerizes into inactive pyrazines at physiological pH (5.5–7.4), necessitating acidic formulations (pH ~4) to prevent degradation. Storage above 4°C accelerates decomposition, with activity losses of 40% after 120 hours at pH 5.5 and 37°C [4].
Table 1: Key Physicochemical Properties of Methyl Aminolevulinate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆H₁₁NO₃ (Free base) | Determines reactivity and solubility |
Lipophilicity (logP) | -1.2 (Predicted) | Higher than ALA (logP -2.8), enhancing skin permeation |
Aqueous Solubility (HCl salt) | 100 mg/mL | Enables formulation in hydrophilic creams |
Critical Stability pH | ≤4.0 | Prevents dimerization into pyrazines |
MAL enters the heme biosynthesis pathway via its hydrolysis product, ALA. The subsequent enzymatic cascade occurs in mitochondria:
Elevated porphobilinogen deaminase: Accelerates PpIX synthesis [7].MAL induces PpIX levels 1.5–3 times faster than ALA in actinic keratosis due to superior cellular uptake [7] [10].
Pharmacokinetics:
Table 2: Enzymatic Factors Influencing PpIX Accumulation in MAL-PDT
Enzyme | Activity in Tumor Cells | Effect on PpIX |
---|---|---|
Ferrochelatase | ↓ 60–80% | Significant accumulation |
Porphobilinogen deaminase | ↑ 2–3 fold | Accelerated synthesis |
ALA dehydratase | Unchanged | No net effect |
MAL exhibits preferential accumulation in neoplastic tissues via:
Disrupted barrier function in actinic keratosis lesions further augments uptake [7].
Metabolic Selectivity:
Mitochondrial dysfunction in cancer cells inhibits ferrochelatase, trapping PpIX [1] [10].
Field Cancerization Effect:Subclinical dysplastic areas adjacent to lesions absorb 45% more MAL than healthy skin, visualized via PpIX fluorescence [7].
Table 3: Cellular Uptake Selectivity of MAL vs. ALA
Parameter | MAL | ALA | Biological Implication |
---|---|---|---|
Stratum Corneum Flux | 140 nmol/cm²/h | 80 nmol/cm²/h | Faster lesion penetration |
PpIX Formation Onset | 3 hours | 4–6 hours | Shorter incubation time in PDT |
Fluorescence Intensity | ↑ 45% | Baseline | Enhanced visualization of tumor margins |
Formulating MAL requires addressing inherent chemical instability and optimizing delivery:
Photolysis: Light exposure accelerates decomposition [10].
Stabilization Strategies:
Anhydrous Bases: Lipid sponge phases (monoolein/propylene glycol) enhance shelf-life [3].
Penetration Enhancement:
Table 4: Stability Profile of MAL Under Storage Conditions
Condition | Time | Activity Loss | Key Degradant |
---|---|---|---|
pH 4.0, 4°C | 120 h | <10% | None detected |
pH 5.5, 37°C | 120 h | 40% | Pyrazine derivatives |
pH 7.4, 25°C | 24 h | >90% | 2,5-Dicarboxyethyl-dihydropyrazine |
Appendix: Standard Nomenclature of Methyl Aminolevulinate
Synonym | Identifier Type |
---|---|
Methyl aminolevulinate | IUPAC Preferred |
Methyl 5-aminolevulinate | Common |
Aminolevulinic acid methyl ester | Synonym |
MAL | Abbreviation |
Metvix® | Brand Name |
DB00992 | DrugBank ID |
33320-16-0 (free base) | CAS Number |
79416-27-6 (HCl salt) | CAS Number |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7